molecular formula C27H43NO3 B1671802 Imperialine CAS No. 61825-98-7

Imperialine

Cat. No. B1671802
CAS RN: 61825-98-7
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-LRCDAWNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imperialine, also known as Sipeimine or Kashmirine, is an alkaloid found in the bulbs of species of the genus Fritillaria . It occurs to the extent of 0.1 - 2.0% and may cause spasms, vomiting, hypotension, and cardiac arrest in humans .


Synthesis Analysis

Imperialine has been chemically modified with isocyanates to produce new biologically active compounds . The reactions of imperialine with o-nitrophenyl-, ethyl-, and allylisocyanates in 1:1 and 1:2 ratios in refluxing benzene were studied . The reactions affected only one reactive site and formed 3-O-2-nitrophenylcarbamatoimperialine .


Molecular Structure Analysis

Imperialine has a molecular formula of C27H43NO3 and a molecular weight of 429.64 . It has 12 defined stereocenters . The structure of the synthesized compounds was established using PMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reactions of imperialine with isocyanates affected only one reactive site and formed 3-O-2-nitrophenylcarbamatoimperialine . The course of these reactions was explained by steric hindrance to the C-20 OH, owing to which this functional group did not react .


Physical And Chemical Properties Analysis

Imperialine demonstrates a relatively weak alkalinity with a pKa of 8.467±0.028 . The uptake of imperialine was increased with increasing pH in medium, but not affected by temperature . The apparent absorptive and secretive coefficient was (8.39±0.12)×10-6 cm/s and (7.78±0.09)×10-6 cm/s, respectively .

Scientific Research Applications

Anti-Inflammatory Properties

Imperialine, a steroidal alkaloid isolated from the bulbs of Fritillaria wabuensis, has demonstrated significant anti-inflammatory effects. Studies reveal that imperialine can inhibit nitric oxide production and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β. The mechanism behind these effects involves the inhibition of the nuclear factor-kappaB activation signaling pathway, suggesting potential therapeutic applications for inflammatory diseases (Wu et al., 2015).

Intestinal Absorption Characteristics

The absorption characteristics of imperialine in the intestine have been studied to understand its pharmacokinetics better. Research involving Caco-2 cells and a rat in situ intestinal perfusion model revealed that the passive membrane diffusion dominates imperialine's intestinal absorption. This finding is significant for developing effective drug delivery systems for imperialine-based medications (Lin et al., 2015).

Antitumor Properties

Imperialine has shown promising results in the treatment of non-small cell lung cancer (NSCLC). It can suppress NSCLC tumor growth and associated inflammation through an inflammation-cancer feedback loop. The mechanism involves the inhibition of NF-κB activity. Importantly, imperialine treatments didn't significantly affect blood cell counts in mice or damage major organs, indicating a robust safety profile. These findings suggest imperialine's potential as a novel anti-cancer compound (Lin et al., 2020).

Drug Delivery and Bioavailability Improvement

Research has been conducted to improve imperialine's oral bioavailability and prolong its absorption time. A study developed a sustained-release tablet using a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer. This approach significantly reduced the Cmax of imperialine and prolonged Tmax, thereby enhancing its bioavailability (Lin et al., 2015).

Antitussive and Expectorant Effects

Imperialine has been identified as an active ingredient in Bulbus Fritillariae Cirrhosae, a traditional Chinese medicine. It exhibits significant antitussive and expectorant effects. These properties have been validated through studies on cough frequency reduction and enhancement of tracheal phenol red output in mice, supporting its traditional use in treating bronchopulmonary diseases (Wang et al., 2011).

Muscarinic Receptor Interaction

Imperialine has been evaluated for its action at muscarinic receptors. It acts as a selective surmountable antagonist at M2 receptors, with implications for treating disorders involving these receptors. This specific action differentiates imperialine from other compounds and highlights its potential in targeted therapies (Eglen et al., 1992).

COPD Management

Imperialine has also been studied for its effects on Chronic Obstructive Pulmonary Disease (COPD). It was found to mitigate pulmonary functional and structural impairment and suppress inflammatory responses in a COPD-like rat model. This was achieved by mediating the expression of related cytokines in the lung tissues, such as IL-1β, IL-6, and TNF-α, indicating its potential use in managing COPD symptoms (Wang et al., 2016).

Safety And Hazards

Imperialine is toxic and can cause spasms, vomiting, hypotension, and cardiac arrest in humans . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . In case of accidental ingestion, inducing vomiting and administering activated charcoal is advised .

properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-LRCDAWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031589
Record name Imperialin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imperialine

CAS RN

61825-98-7
Record name Imperialine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61825-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imperialine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imperialin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMPERIALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKN43410XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imperialine
Reactant of Route 2
Imperialine
Reactant of Route 3
Imperialine
Reactant of Route 4
Imperialine
Reactant of Route 5
Imperialine
Reactant of Route 6
Imperialine

Citations

For This Compound
733
Citations
Q Lin, M Qu, HK Patra, S He, L Wang, X Hu… - Journal of …, 2020 - Elsevier
… of imperialine while exhibiting extremely low side effects both on cellular and in NSCLC model. This work has identified imperialine as a … that greatly facilitate practical use of imperialine. …
Number of citations: 21 www.sciencedirect.com
Q Lin, M Qu, B Zhou, HK Patra, Z Sun, Q Luo… - Journal of controlled …, 2019 - Elsevier
… method that greatly improved imperialine encapsulation. This … of imperialine against both inflammation and cancer in NSCLC. ELVs were isolated from human plasma and imperialine …
Number of citations: 65 www.sciencedirect.com
E Hernández-Echeagaray, E Galarraga, J Bargas - Neuropharmacology, 1998 - Elsevier
Cortico-thalamic glutamatergic afferents control neuronal activity in the neostriatum. Cholinergic interneurons modulate the activity of medium spiny neurons through both pre- and post-…
Number of citations: 41 www.sciencedirect.com
F Pan, X Su, B Hu, N Yang, Q Chen, W Wu - Fitoterapia, 2015 - Elsevier
The major biological active ingredients of Bulbus Fritillariae cirrhosae (BFC) are steroidal alkaloids, such as peimisine, imperialine-3β-d-glucoside, and peimine. The bulbus of Fritillaria …
Number of citations: 47 www.sciencedirect.com
K Wu, C Mo, H Xiao, Y Jiang, B Ye, S Wang - Planta Medica, 2015 - thieme-connect.com
… In this study, we isolated two isomers of verticinone and imperialine, … Our results clearly demonstrate that verticinone or imperialine … In addition, verticinone or imperialine suppress the …
Number of citations: 37 www.thieme-connect.com
D Wang, Q Du, H Li, S Wang - Mediators of Inflammation, 2016 - hindawi.com
… the effect of imperialine on COPD. In this study, we investigated the effect of imperialine on … Our data show that imperialine mitigates pulmonary functional and structural impairment …
Number of citations: 29 www.hindawi.com
Q Lin, L Ling, L Guo, T Gong, X Sun… - Acta Pharmacologica …, 2015 - nature.com
… In this study we investigated the absorption characteristics of imperialine in intestinal … of imperialine. The amount of imperialine in the samples was quantified using LC-MS/MS. …
Number of citations: 22 www.nature.com
Q Lin, Y Fu, J Li, M Qu, L Deng, T Gong… - European Journal of …, 2015 - Elsevier
… limited imperialine from further clinical use. The current study was conducted to develop a sustained-release tablet for imperialine … (SD) for imperialine based on polyvinyl caprolactam–…
Number of citations: 19 www.sciencedirect.com
RM Eglen, GC Harris, H Cox, AO Sullivan… - Naunyn-Schmiedeberg's …, 1992 - Springer
… In functional studies, imperialine acted as a selective … In competition radioligand binding studies, imperialine was also … Imperialine resembles the alkaloid himbacine in terms of its …
Number of citations: 38 link.springer.com
Q Lin, Q Zhang, X Song, T Gong, X Sun… - … of Chromatography B, 2013 - Elsevier
… However, no such method has been developed for imperialine. … imperialine in a biological matrix. We then applied the method to the pharmacokinetic study of imperialine in rats. …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.